molecular formula C45H74N7O19P3S B1244130 Chenodeoxycholoyl-CoA

Chenodeoxycholoyl-CoA

货号: B1244130
分子量: 1142.1 g/mol
InChI 键: IIWDDMINEZBCTG-RUAADODMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chenodeoxycholoyl-CoA is a choloyl-CoA formed by thioester linkage between chenodeoxycholic acid and coenzyme A. It has a role as a human metabolite and a mouse metabolite. It derives from a chenodeoxycholic acid. It is a conjugate acid of a this compound(4-).

科学研究应用

Biochemical Pathways and Metabolic Regulation

Chenodeoxycholoyl-CoA is involved in the synthesis and metabolism of bile acids, which are crucial for lipid digestion and absorption. It acts as a substrate for the synthesis of bile acids from cholesterol, influencing cholesterol homeostasis in the liver. Research indicates that chenodeoxycholic acid can suppress hepatic cholesterol synthesis by inhibiting key enzymes such as cholesterol 7α-hydroxylase and HMG-CoA reductase, thereby regulating cholesterol levels in the body .

Table 1: Enzymatic Effects of this compound

EnzymeEffect of this compound
Cholesterol 7α-hydroxylaseInhibition
HMG-CoA reductaseInhibition

Treatment of Gallstones

Chenodeoxycholic acid has been used clinically to dissolve cholesterol gallstones. The mechanism involves increasing bile acid concentration in the bile, which helps solubilize cholesterol and reduce stone formation. Clinical studies have demonstrated its effectiveness in patients who are not candidates for surgery .

Cerebrotendinous Xanthomatosis

Chenodeoxycholic acid is also utilized in treating cerebrotendinous xanthomatosis, a rare genetic disorder characterized by abnormal bile acid synthesis. Treatment with chenodeoxycholic acid has shown improvements in biochemical markers such as serum cholestanol levels, which are elevated in affected individuals .

Table 2: Clinical Studies on Chenodeoxycholic Acid

Study TypeConditionSample SizeKey Findings
Retrospective CohortCerebrotendinous Xanthomatosis35Significant reduction in serum cholestanol levels
Open-label ObservationalGallstone DissolutionVariableEffective in dissolving cholesterol stones

Biotechnology Applications

Recent studies have explored the use of chenodeoxycholic acid in biotechnology, particularly in islet transplantation for diabetes treatment. Preclinical studies have indicated that microencapsulation of pancreatic islets with chenodeoxycholic acid can improve islet viability and function post-transplantation by modulating inflammatory responses .

Table 3: Biotechnology Applications of Chenodeoxycholic Acid

ApplicationDescription
Islet MicroencapsulationEnhances viability and function of transplanted islets
Modulation of Inflammatory ResponsesReduces rejection rates during transplantation

Safety and Side Effects

The use of chenodeoxycholic acid is generally well-tolerated; however, some mild-to-moderate side effects have been reported, including diarrhea and transient liver enzyme elevations . Monitoring is recommended during treatment to manage any adverse effects effectively.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying chenodeoxycholoyl-CoA in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying bile acid-CoA conjugates like this compound. Key steps include:

  • Sample preparation using solid-phase extraction to isolate CoA esters .
  • Use of stable isotope-labeled internal standards (e.g., deuterated analogs) to improve accuracy .
  • Optimization of ionization parameters (e.g., negative ion mode) to enhance sensitivity .
    • Key Challenge : Avoiding hydrolysis of CoA esters during extraction, which requires rapid processing and protease inhibitors .

Q. How does this compound participate in bile acid conjugation, and what enzymes regulate this process?

  • Methodological Answer : this compound is conjugated to glycine or taurine via bile acid-CoA:amino acid N-acyltransferase (BAAT). Experimental validation involves:

  • Recombinant BAAT expression in E. coli or mammalian cell lines to study substrate specificity .
  • Competition assays with ACOT8 (acyl-CoA thioesterase 8), which hydrolyzes bile acid-CoA esters, to quantify enzymatic preference .
    • Critical Consideration : Use kinetic assays (e.g., spectrophotometric NADH detection) to distinguish BAAT activity from competing thioesterases .

Q. What in vitro models are suitable for studying this compound metabolism in hepatic cells?

  • Methodological Answer : Primary hepatocytes or HepG2 cell lines are optimal. Protocols include:

  • Incubation with radiolabeled chenodeoxycholic acid ([¹⁴C]-CDCA) to track CoA conjugation .
  • siRNA-mediated knockdown of BAAT or ACOT8 to assess functional roles in bile acid homeostasis .
    • Limitation : Cell lines may lack physiologically relevant transporters (e.g., NTCP), necessitating validation in primary cells .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in peroxisomal metabolism?

  • Methodological Answer : Discrepancies arise from species-specific enzyme expression (e.g., ACOT8 in humans vs. rodents). Approaches include:

  • Comparative proteomics of peroxisomes from human and mouse liver tissues .
  • CRISPR-Cas9 knockout models to study ACOT8’s substrate specificity toward this compound .
    • Data Interpretation : Use enzyme activity ratios (BAAT:ACOT8) to predict metabolic flux in different experimental systems .

Q. What strategies improve the robustness of clinical studies investigating this compound-related pathways?

  • Methodological Answer : Retrospective studies often lack controls and standardized endpoints. Mitigation strategies:

  • Longitudinal sampling to track bile acid-CoA levels in patients under fixed dietary conditions .
  • Multi-omics integration (metabolomics + transcriptomics) to identify confounding factors (e.g., gut microbiota interactions) .
    • Statistical Consideration : Apply mixed-effects models to account for missing data common in longitudinal bile acid studies .

Q. How can enzyme kinetics of bacterial 3α-hydroxysteroid dehydrogenases (e.g., EC 1.1.1.395) acting on this compound be characterized?

  • Methodological Answer :

  • Purify recombinant enzymes (e.g., BaiA1-3 from Clostridium scindens) and perform NAD⁺-dependent activity assays .
  • Use substrate analogs (e.g., choloyl-CoA vs. This compound) to determine catalytic efficiency (kcat/Km) .
    • Technical Note : Anaerobic conditions are critical for studying gut bacterial enzymes .

Q. What genetic models are optimal for studying this compound’s role in metabolic disorders?

  • Methodological Answer :

  • Baat⁻/⁻ mice exhibit impaired bile acid conjugation, but compensatory mechanisms (e.g., taurine conjugation) require careful phenotyping .
  • Zebrafish models enable real-time imaging of bile acid-CoA trafficking using fluorescent probes .

Q. Methodological Frameworks

Q. How to design a study aligning with ALCOA+ principles for this compound data integrity?

  • Answer :

  • Attributability : Secure electronic lab notebooks (ELNs) with user-specific logins for traceable data entry .
  • Legibility : Standardize abbreviations (e.g., CDC-CoA for this compound) across all documentation .
  • Contemporaneity : Timestamp LC-MS/MS raw data files and link to metadata via LIMS systems .

Q. What criteria distinguish high-quality vs. low-quality evidence in this compound research?

  • Answer : Use the NIH grading framework :

  • Grade A : Prospective studies with ≥100 subjects, validated assays, and adjusted confounders .
  • Grade C : Retrospective studies with <50 subjects, unvalidated endpoints (e.g., "clinical improvement" without quantification) .

Q. Tables for Key Findings

Enzyme Substrate Specificity Key Reference
BAATPrefers glycine over taurine
ACOT8Hydrolyzes CDC-CoA > choloyl-CoA
BaiA1 (EC 1.1.1.395)Active on CDC-CoA, not free CDCA
Study Design Flaw Mitigation Strategy
Missing longitudinal dataImpute using Markov chain Monte Carlo
Heterogeneous patient cohortsStratify by bile acid synthesis markers

属性

分子式

C45H74N7O19P3S

分子量

1142.1 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate

InChI

InChI=1S/C45H74N7O19P3S/c1-24(27-7-8-28-34-29(11-14-45(27,28)5)44(4)13-10-26(53)18-25(44)19-30(34)54)6-9-33(56)75-17-16-47-32(55)12-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-31,34,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25+,26-,27-,28+,29+,30-,31-,34+,36-,37-,38+,42-,44+,45-/m1/s1

InChI 键

IIWDDMINEZBCTG-RUAADODMSA-N

SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C

手性 SMILES

C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C

规范 SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。